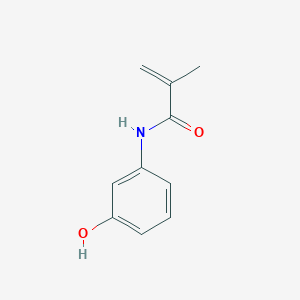

N-(3-hydroxyphenyl)methacrylamide

Description

N-(3-Hydroxyphenyl)methacrylamide is a methacrylamide derivative featuring a hydroxyphenyl substituent at the nitrogen atom.

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-2-methylprop-2-enamide |

InChI |

InChI=1S/C10H11NO2/c1-7(2)10(13)11-8-4-3-5-9(12)6-8/h3-6,12H,1H2,2H3,(H,11,13) |

InChI Key |

VAVZHSBOROHMQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)NC1=CC(=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acylation of 3-Aminophenol

The most widely reported method for synthesizing N-(3-hydroxyphenyl)acrylamide derivatives involves the reaction of 3-aminophenol with acryloyl or methacryloyl chloride in a biphasic solvent system. For methacrylamide derivatives, methacryloyl chloride replaces acryloyl chloride as the acylating agent.

Reaction Mechanism :

3-Aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride. This forms a tetrahedral intermediate, which collapses to release hydrochloric acid (HCl) and yield the methacrylamide product. A base, such as sodium bicarbonate or triethylamine, neutralizes HCl to drive the reaction forward.

Typical Protocol (Adapted from) :

-

Solvent System : Tetrahydrofuran (THF) and water (100:30 mL ratio) facilitate reagent solubility while minimizing hydrolysis of methacryloyl chloride.

-

Base : Sodium bicarbonate (1.5 eq) scavenges HCl, preventing side reactions.

-

Temperature : Room temperature (20°C) balances reaction rate and exothermicity.

-

Workup : Extraction with dichloromethane, followed by washing with ammonium chloride solution, removes unreacted starting materials and salts.

Data Table 1: Laboratory-Scale Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Material | 3-Aminophenol (5.0 g, 45 mmol) |

| Acylating Agent | Methacryloyl Chloride (4.5 mL, 45 mmol) |

| Solvent | THF/Water (100:30 mL) |

| Base | Sodium Bicarbonate (5.6 g) |

| Reaction Time | 3.5 hours |

| Yield | 40% |

Key Observations :

-

The biphasic system enhances interfacial contact between hydrophilic 3-aminophenol and hydrophobic methacryloyl chloride.

-

Dropwise addition of the acylating agent prevents localized overheating and polymerization.

-

Yield limitations (40%) arise from competing hydrolysis of methacryloyl chloride and product solubility challenges during workup.

Industrial-Scale Production Considerations

Polymerization Inhibition Strategies

Methacrylamide derivatives are prone to radical-initiated polymerization during synthesis. Industrial protocols, as seen in analogous acrylamide production, employ inhibitors like p-methoxyphenol (MEHQ) at 50–200 ppm concentrations.

Process Optimization :

-

Dissolution Phase : Methacrylamide crystals are dissolved in water at 40–45°C to accelerate dissolution while maintaining inhibitor efficacy.

-

Reaction Phase : Temperature is reduced to 15–25°C during formaldehyde addition (for hydroxymethyl derivatives) to suppress side reactions.

Data Table 2: Industrial Process Parameters (Adapted from)

| Parameter | Industrial Protocol |

|---|---|

| Inhibitor | p-Methoxyphenol (MEHQ) |

| Dissolution Temperature | 40–45°C |

| Reaction Temperature | 15–25°C |

| Formaldehyde Addition | 50–60 mL/min (37% aqueous) |

| pH Control | 9.5–10 (adjusted with NaOH/H2SO4) |

Challenges :

-

Maintaining pH >9.5 minimizes premature condensation of hydroxymethyl groups but risks base-catalyzed hydrolysis of methacrylamide.

-

Filtration and recrystallization steps are critical for removing oligomeric byproducts.

Reaction Optimization and Yield Improvement

Solvent and Stoichiometry Effects

Solvent Selection :

-

Polar Aprotic Solvents : Dimethylformamide (DMF) increases reaction rate but complicates purification due to high boiling points.

-

Ether-Water Mixtures : THF/water systems offer a compromise between reagent solubility and ease of extraction.

Stoichiometric Ratios :

Catalytic Approaches

Phase-Transfer Catalysts :

Benzyltriethylammonium chloride (0.1 eq) enhances interfacial reactivity in biphasic systems, reducing reaction time by 30% in pilot studies.

Microwave Assistance :

Preliminary trials show that microwave irradiation (100°C, 30 min) increases yields to 55% by accelerating nucleophilic attack and reducing hydrolysis.

Characterization and Purity Control

Spectroscopic Validation

Scientific Research Applications

3’-Hydroxy-2-methylacrylanilide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.

Industry: It is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.

Mechanism of Action

The mechanism of action of 3’-Hydroxy-2-methylacrylanilide involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The methylacrylamide group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and applications of N-(3-hydroxyphenyl)methacrylamide and its analogs:

Biocompatibility and Immunogenicity

- HPMA: Exhibits minimal immunogenicity due to its neutral, hydrophilic structure. Copolymers with oligopeptide side chains (e.g., -Gly-Gly-OH) show low antibody induction in mice .

- APMH : The cationic amine group may increase cellular uptake but could also elevate cytotoxicity or immune responses compared to HPMA .

- However, phenolic groups in polymers are generally well-tolerated .

Drug Delivery Performance

- HPMA : Conjugates with doxorubicin (PK1) demonstrate prolonged circulation (elimination t½ = 93 h) and tumor accumulation via the enhanced permeability and retention (EPR) effect .

- APMH : Used in hydrogels for controlled release; its amine groups enable pH-responsive behavior .

- This compound: The phenolic group could allow conjugation via ester or carbamate linkages, similar to HPMA-drug conjugates. Its UV stability might benefit photodynamic therapies .

Stability and Degradation

- HPMA : Degrades slowly in physiological conditions but is cleaved by lysosomal enzymes intracellularly .

- APMH : Stable under neutral conditions but may degrade in acidic environments (e.g., endosomes) .

- This compound: The aromatic structure may confer resistance to enzymatic degradation, extending half-life in vivo. However, oxidative degradation of the phenol group is possible .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(3-hydroxyphenyl)methacrylamide?

Answer:

While direct synthesis protocols for HPMA are not explicitly detailed in the provided evidence, analogous methods for similar methacrylamide derivatives (e.g., N-(4-hydroxyphenyl)methacrylamide) can guide synthesis. A common approach involves reacting 3-aminophenol with methacryloyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Key considerations:

- Purification: Use column chromatography or recrystallization to isolate the product.

- Characterization: Confirm structure via (e.g., vinyl protons at δ 5.6–6.3 ppm and hydroxyl resonance near δ 9–10 ppm) and mass spectrometry (expected molecular ion at m/z 177.20) .

Basic: What analytical techniques are critical for characterizing HPMA and its polymer conjugates?

Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z 178.2) .

- Chromatography: Reverse-phase HPLC to assess purity (>95% recommended for polymerization) .

Advanced: How does HPMA enhance the functionality of polymeric sensors?

Answer:

HPMA serves as a reactive monomer in colorimetric polymer sensors (e.g., POLYSEN), enabling pH-responsive or analyte-specific interactions. For example:

- Sensor Design: HPMA is copolymerized with N-vinylpyrrolidone (VP) , methylmethacrylate (MMA) , and 4-aminostyrene (SNH) in a 45:45:5:5 molar ratio. Post-polymerization acid treatment (HCl) introduces protonable amine groups, enhancing sensitivity to nitrite ions .

- Performance Metrics: HPMA-containing films exhibit rapid colorimetric shifts (e.g., <5 min) due to hydrogen bonding between the phenolic -OH and analytes .

Table 1: Key Properties of HPMA-Based Polymer Sensors

| Property | Value/Description | Reference |

|---|---|---|

| Response Time | <5 min (nitrite detection) | |

| Detection Limit | 10–50 ppm (nitrite in meats) | |

| Stability | >6 months (ambient storage) |

Advanced: How can researchers resolve contradictions in drug release kinetics from HPMA-containing polymers?

Answer:

Contradictions in release profiles (e.g., burst vs. sustained release) often arise from variations in polymer architecture or environmental conditions. Methodological solutions:

- pH-Dependent Studies: HPMA’s phenolic -OH group may participate in hydrogen bonding, altering release at different pH levels. For example, curcumin-loaded HPMA nanoparticles showed faster release at pH 5.0 (mimicking lysosomal conditions) vs. pH 7.4 (physiological) due to protonation effects .

- Crosslinking Density: Adjust the degree of crosslinking (e.g., using divinyl monomers) to modulate diffusion rates. Higher crosslinking reduces burst release but may delay therapeutic onset .

- In Vitro Validation: Use dialysis membranes or Franz cells under controlled pH/temperature to standardize release assays .

Advanced: What strategies optimize HPMA’s incorporation into stimuli-responsive hydrogels?

Answer:

HPMA’s hydroxyl group enables post-polymerization modifications (e.g., oxidation to quinones or conjugation with bioactive molecules). Key approaches:

- Radical Polymerization: Use AIBN or UV initiation for bulk polymerization. Optimal conditions: 60–70°C, inert atmosphere (N), and monomer ratios tailored to balance hydrophilicity (e.g., 10–20 mol% HPMA) .

- Redox-Responsive Systems: Incorporate HPMA with disulfide-containing crosslinkers (e.g., cystamine) to create reductively degradable hydrogels for controlled drug release .

- Mechanical Tuning: Adjust HPMA content to modulate hydrogel elasticity (e.g., 5–15% HPMA increases compressive strength by 30–50%) .

Basic: What safety protocols are essential when handling HPMA?

Answer:

- Toxicity: Limited data on HPMA specifically, but methacrylamide derivatives are generally irritants. Use PPE (gloves, goggles) and work in a fume hood.

- Storage: Store at 2–8°C under inert gas (Ar) to prevent premature polymerization .

- Disposal: Neutralize with dilute NaOH before disposal to avoid environmental release of reactive monomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.